![molecular formula C20H17N3O2 B2852561 5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775396-71-8](/img/structure/B2852561.png)
5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, also known as HPP-4382, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrazinones and has shown promising results in various preclinical studies. In
Mecanismo De Acción
The mechanism of action of 5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves the inhibition of various signaling pathways such as PI3K/Akt and NF-kB, which are involved in cell survival, proliferation, and inflammation. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce the expression of genes involved in apoptosis and inhibit the expression of genes involved in cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurological disorders, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one in lab experiments include its high potency and selectivity, which make it a useful tool for studying various disease conditions. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. One direction is to explore its potential therapeutic applications in other disease conditions such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the development of new formulations and drug delivery systems can improve the solubility and bioavailability of this compound, making it a more effective therapeutic agent. Finally, the identification of biomarkers that can predict the response to this compound can help in the selection of patients who are most likely to benefit from this compound.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic applications in various disease conditions. Its mechanism of action involves the inhibition of various signaling pathways and HDACs, which are involved in cell survival, proliferation, and inflammation. This compound has shown various biochemical and physiological effects in preclinical studies, and its future directions include exploring its potential therapeutic applications in other disease conditions, optimizing the synthesis method, and developing new formulations and drug delivery systems.
Métodos De Síntesis
The synthesis of 5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves the reaction of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one with 2-bromo-2-phenylacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has shown potential therapeutic applications in various disease conditions such as cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a major contributor to various chronic diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders such as Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(16-9-5-2-6-10-16)14-22-11-12-23-18(20(22)25)13-17(21-23)15-7-3-1-4-8-15/h1-13,19,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTVCLRSUXJITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
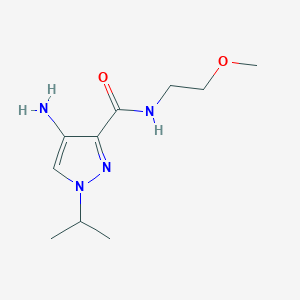
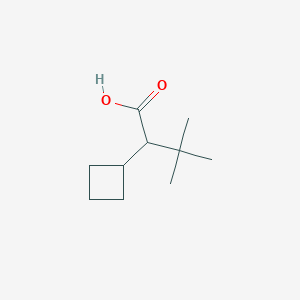

![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2852484.png)
![{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride](/img/structure/B2852485.png)
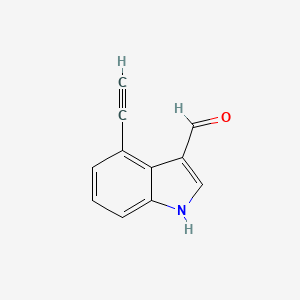
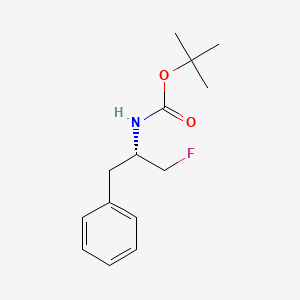
![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2852491.png)



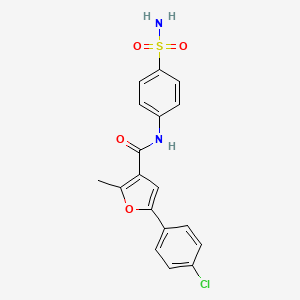

![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2852501.png)
